molecular formula C20H23ClFN3OS B2604523 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-FLUOROBENZAMIDE HYDROCHLORIDE CAS No. 1219212-17-5

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-FLUOROBENZAMIDE HYDROCHLORIDE

Cat. No.: B2604523
CAS No.: 1219212-17-5
M. Wt: 407.93
InChI Key: GBRNSGRUFLNQQW-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-YL)-N-[2-(Diethylamino)ethyl]-2-Fluorobenzamide Hydrochloride is a structurally complex molecule featuring a benzothiazole core, a fluorinated benzamide moiety, and a diethylaminoethyl group, all stabilized as a hydrochloride salt.

The benzothiazole ring is a common pharmacophore in medicinal chemistry, known for its role in antitumor, antimicrobial, and enzyme-inhibiting activities . The fluorine atom at the benzamide position enhances electronic effects and metabolic stability, while the diethylaminoethyl group improves solubility and bioavailability through protonation at physiological pH . The hydrochloride salt further enhances aqueous solubility, a critical factor for pharmaceutical formulations .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-3-23(4-2)13-14-24(19(25)15-9-5-6-10-16(15)21)20-22-17-11-7-8-12-18(17)26-20;/h5-12H,3-4,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRNSGRUFLNQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-FLUOROBENZAMIDE HYDROCHLORIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Fluorobenzamide Moiety: The 2-fluorobenzamide moiety can be introduced through an amide coupling reaction using 2-fluorobenzoic acid and an appropriate amine.

    Attachment of Diethylaminoethyl Group: The diethylaminoethyl group can be attached via a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-FLUOROBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-FLUOROBENZAMIDE HYDROCHLORIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
  • Structure: Shares the benzothiazole and 2-fluorobenzamide groups but lacks the diethylaminoethyl substituent and hydrochloride salt .
  • Properties: Crystallizes stably, as shown in optical and thermal studies, but likely has lower solubility than the hydrochloride derivative. The absence of the diethylaminoethyl group may limit membrane permeability .
b) N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide Hydrochloride
  • Structure: Contains a diethylaminoethyl group and trimethylbenzamide but replaces the benzothiazole with a simpler aromatic ring .
  • Toxicity : Exhibits an intraperitoneal LD50 of 171 mg/kg in rats, highlighting the impact of substituents on safety. The trimethyl groups may contribute to higher lipophilicity and toxicity compared to the fluorine-substituted analog .
c) 2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol
  • Structure : Features a benzothiazole core and fluorophenyl group but incorporates a sulfonylhydrazide instead of a benzamide.
  • Spectroscopy: The ¹H NMR spectrum (DMSO-d6) shows distinct aromatic proton signals (δ 7.24–8.20 ppm) and NH resonances, differing from the target compound’s expected diethylaminoethyl-related peaks .

Pharmacological and Toxicological Profiles

Compound Key Features Toxicity (LD50) Bioactivity Insights
Target Compound Benzothiazole, fluorobenzamide, diethylaminoethyl, HCl Not reported Likely enhanced solubility and CNS targeting due to diethylaminoethyl
2-BTFBA Benzothiazole, fluorobenzamide Not studied Potential antitumor activity via benzothiazole core
N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide HCl Trimethylbenzamide, diethylaminoethyl 171 mg/kg (rat, ip) High toxicity; trimethyl groups may increase metabolic stability
Tiapride Hydrochloride Methoxy, methylsulfonyl benzamide, diethylaminoethyl Not reported Used in neurological disorders; sulfonyl group alters target specificity

Solubility and Formulation

  • The hydrochloride salt in the target compound enhances water solubility compared to non-ionic analogs like 2-BTFBA. This property is critical for oral or injectable formulations .
  • In contrast, sulfonylhydrazide derivatives (e.g., ) may exhibit lower solubility due to hydrogen-bonding networks absent in the target compound’s amide structure .

Biological Activity

N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-fluorobenzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H19ClF2N3S
  • Molecular Weight : 392.87 g/mol

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit notable anticancer activity. For instance, a study focused on similar benzothiazole compounds showed significant inhibition of cell proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay. The active compounds also induced apoptosis and affected cell cycle progression in these lines .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound B7A4311.5Inhibition of AKT and ERK pathways
Compound 4iA5492.0Induction of apoptosis and cell cycle arrest
N-(1,3-BTZ)H12991.8Decreased IL-6 and TNF-α levels

IC50 values indicate the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been shown to reduce inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This dual action positions it as a candidate for therapies targeting both cancer and inflammation .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Signaling Pathways : The compound has been reported to inhibit critical signaling pathways such as AKT and ERK, which are involved in cell survival and proliferation.
  • Induction of Apoptosis : Studies indicate that this compound promotes apoptosis in cancer cells, contributing to its anticancer efficacy.
  • Modulation of Cytokine Production : By reducing the levels of pro-inflammatory cytokines, the compound may help mitigate inflammation associated with tumor progression.

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, including this compound. The study utilized assays such as ELISA for cytokine measurement and flow cytometry for apoptosis assessment. Results indicated that this compound significantly inhibited tumor growth in vivo models while also demonstrating a favorable safety profile .

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